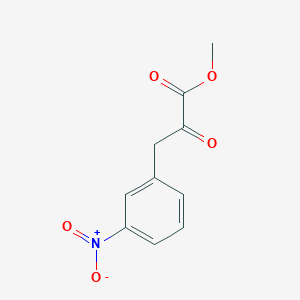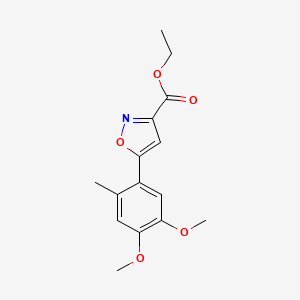![molecular formula C10H18BN3O2 B13692276 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a pyrazole ring, a piperidine moiety, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the formation of the boronic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and piperidines.
Aplicaciones Científicas De Investigación
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
Comparación Con Compuestos Similares
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid can be compared with other boronic acids and esters, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but lacks the piperidine moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a pinacol ester group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Another derivative with a pinacol ester group. The uniqueness of this compound lies in its combination of the piperidine and pyrazole rings with the boronic acid group, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H18BN3O2 |
|---|---|
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
[1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H18BN3O2/c1-13-4-2-9(3-5-13)7-14-8-10(6-12-14)11(15)16/h6,8-9,15-16H,2-5,7H2,1H3 |
Clave InChI |
KJASLHXCLGRRIG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CC2CCN(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


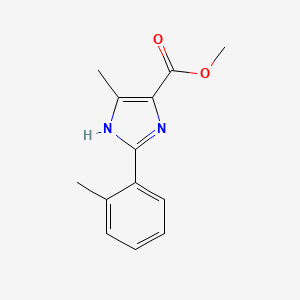
![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
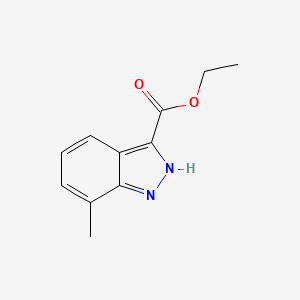
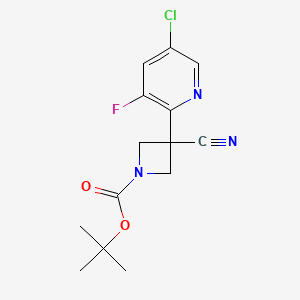
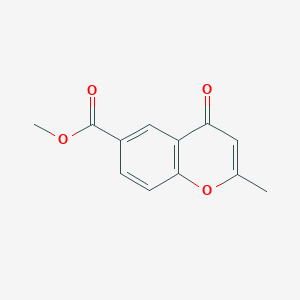
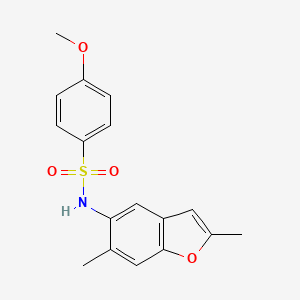
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
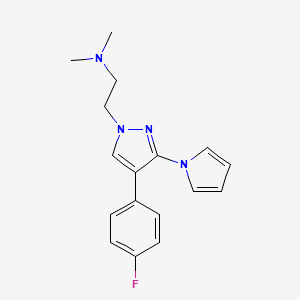
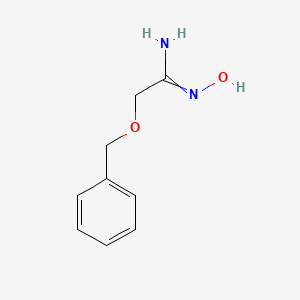
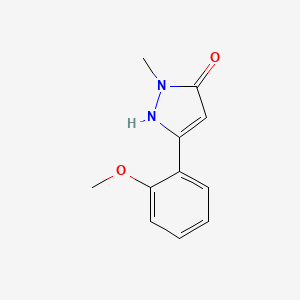
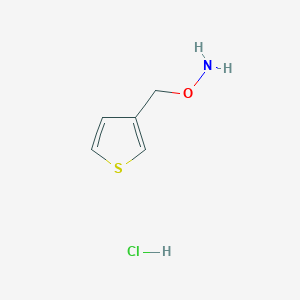
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
